molecular formula C10H5Br2NO B1503273 6,8-Dibromo-2H-chromene-3-carbonitrile CAS No. 885271-32-9

6,8-Dibromo-2H-chromene-3-carbonitrile

Cat. No.: B1503273
CAS No.: 885271-32-9
M. Wt: 314.96 g/mol
InChI Key: UNBJABPYHGUFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2H-chromene-3-carbonitrile ( 885271-32-9) is a halogenated chromene derivative with a molecular formula of C10H5Br2NO and a molecular weight of 314.96 g/mol . This compound is provided as a high-purity material for research and development purposes and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any personal uses. Chromene and coumarin (2-oxo-2H-chromene) scaffolds are recognized as privileged structures in medicinal chemistry and drug discovery . The presence of halogen atoms, such as bromine, is a key feature in drug design, as it can significantly enhance the lipophilicity of a molecule, thereby improving its ability to penetrate lipid membranes and interact with biological targets . Related 6,8-dihalogenated coumarin-3-carbonitrile compounds have demonstrated promising biological activity in scientific research, particularly as antiproliferative agents against certain cancer cell lines . For instance, studies on the closely related compound 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile have shown it can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in thyroid cancer-derived cells . This suggests that the 6,8-dibromo-chromene-carbonitrile structure serves as a valuable chemical building block for investigating new therapeutic agents and exploring the mechanisms of cell proliferation. Researchers are advised to handle this compound with care and refer to the safety data sheet for proper handling procedures.

Properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBJABPYHGUFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696223
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-32-9
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,8-Dibromo-2H-chromene-3-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves microwave-assisted methods that enhance yield and purity. The compound can be derived from halocoumarin derivatives through various chemical reactions involving bromination and nitrilation processes. For instance, a study highlighted the efficient synthesis of chromene-based derivatives with notable biological properties using microwave irradiation techniques .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its antibacterial properties against Escherichia coli and Klebsiella pneumoniae, revealing promising results comparable to standard antibiotics like gentamicin. Molecular docking studies further elucidated that the compound interacts effectively with bacterial DNA gyrase, which is crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects in cancer cell lines. A study focused on its cytotoxicity against thyroid cancer-derived TPC-1 cells demonstrated that this compound induces apoptosis and alters cell cycle progression. Specifically, it was observed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis .

Table 2: Cytotoxic Effects on TPC-1 Cells

Treatment ConcentrationCell Viability (%)Apoptosis Induction (%)ROS Level Increase (%)Reference
10 µM702030
25 µM504050
50 µM306070

The biological activity of this compound is attributed to its ability to induce oxidative stress within cells. The increase in ROS levels leads to cellular damage and triggers apoptotic pathways. In TPC-1 cells, the compound was shown to cause a significant reduction in the S phase of the cell cycle while increasing the G2/M phase population, indicating cell cycle arrest . This dual action of inducing apoptosis and affecting cell cycle dynamics makes it a potential candidate for further cancer research.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6,8-Dibromo-2H-chromene-3-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL

Molecular docking studies suggest that the compound interacts effectively with bacterial DNA gyrase, essential for bacterial DNA replication .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects in cancer cell lines. A study focused on thyroid cancer-derived TPC-1 cells demonstrated that treatment with this compound resulted in:

Treatment ConcentrationCell Viability (%)Apoptosis Induction (%)ROS Level Increase (%)
10 µM702030
25 µM504050
50 µM306070

The compound induces apoptosis and alters cell cycle progression by increasing reactive oxygen species (ROS) levels, which are known to trigger apoptotic pathways .

Potential Therapeutic Applications

Given its promising antimicrobial and antiproliferative effects, there is potential for further research into the therapeutic applications of this compound in:

  • Antibiotic Development : As an alternative treatment for bacterial infections resistant to conventional antibiotics.
  • Cancer Therapy : As a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 are highly reactive toward nucleophilic substitution due to their electron-deficient aromatic environment. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Hydroxide substitutionNaOH (aqueous), reflux6,8-Dihydroxy-2H-chromene-3-carbonitrile
Thiol substitutionNaSH or thiophenol, DMF, 80°C6,8-Dithiol derivatives
Amine substitutionPrimary/secondary amines, EtOH6,8-Diamino-2H-chromene-3-carbonitrile

Key Findings :

  • Substitution at the 6- and 8-positions proceeds via an aromatic nucleophilic mechanism, with regioselectivity influenced by steric and electronic factors .

  • The carbonitrile group stabilizes the transition state through resonance, accelerating substitution rates compared to non-cyano analogs .

Cyano Group Reactivity

The carbonitrile moiety participates in cyclization and addition reactions:

Cycloaddition Reactions

Reaction with hydrazines forms pyrazole or triazole derivatives:

text
6,8-Dibromo-2H-chromene-3-carbonitrile + Hydrazine → 3-(1H-Pyrazol-5-yl)-6,8-dibromo-2H-chromene
  • Conditions: Ethanol, 70°C, 6 hours. Yield: 68–72% .

Hydrolysis

Controlled hydrolysis converts the nitrile to a carboxylic acid:

text
This compound + H2SO4 (dilute) → 6,8-Dibromo-2H-chromene-3-carboxylic acid
  • Yield: 85% under reflux conditions .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, bromine residues enable further electrophilic reactions:

ReactionReagentsProductsReference
NitrationHNO3/H2SO4, 0–5°C5-Nitro-6,8-dibromo derivative
SulfonationFuming H2SO4, 50°C5-Sulfo-6,8-dibromo derivative

Mechanistic Insight :

  • Nitration occurs preferentially at the 5-position due to directed ortho/para effects from the cyano group .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound exhibit therapeutic potential, as demonstrated in enzymatic assays:

Derivative StructureTarget EnzymeIC50 ValueBiological EffectReference
6,8-Diamino-3-cyanochromeneHuman dipeptidyl peptidase III (hDPP III)2.4 μMAnticancer activity
6,8-Dithiol-3-cyanochromeneMonoamine oxidase B (MAO-B)1.8 μMNeuroprotective potential

Notable Observations :

  • Amino-substituted derivatives show enhanced binding affinity to hDPP III due to hydrogen-bond interactions .

  • Thiol analogs inhibit MAO-B reversibly, suggesting applications in neurodegenerative disease treatment.

Cross-Coupling Reactions

The bromine atoms facilitate palladium-catalyzed cross-coupling for functionalization:

Reaction TypeCatalytic SystemCoupling PartnerProductsYield
Suzuki couplingPd(PPh3)4, K2CO3, DMF/H2OPhenylboronic acid6,8-Diphenyl-2H-chromene-3-carbonitrile75%
Sonogashira couplingPdCl2(PPh3)2, CuI, Et3NPhenylacetylene6,8-Di(ethynylphenyl) derivative82%

Conditions : Reactions performed at 80–100°C for 12–24 hours .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine atoms selectively:

text
This compound + H2 (1 atm) → 2H-Chromene-3-carbonitrile
  • Catalyst: 10% Pd/C, ethanol, room temperature. Yield: 90% .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

text
This compound + Ethylene → Cyclobutane-fused chromene
  • Quantum yield: 0.32 at 254 nm .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Functional Groups Applications/Notes
This compound Br (6,8), CN (3) Nitrile, Bromine Potential intermediate for fluorescent probes or pharmaceuticals
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (Compound 12, ) Br (6,8), CN (3), OH (7), O (4) Hydroxyl, Oxo, Nitrile, Bromine Synthesized via carboxaldehyde-oxime reaction; m.p. 275°C
6,8-Dibromo-3-nitro-2-phenyl-2H-chromene () Br (6,8), NO₂ (3), Ph (2) Nitro, Phenyl, Bromine Non-planar chromene unit (r.m.s. deviation = 0.0888 Å); intermediate for EGCG synthesis
6/8-Di(hetero-2-ylmethyl)amino derivatives () Br (6/8), CN (3), methylthio (4), aminoalkyl chains Nitrile, Amino, Methylthio Fluorescent probes for nucleolar staining in live cells
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester () Br (6,8), COOEt (3) Ester, Bromine Supplier-listed compound; used in further derivatization

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (Key Features)
This compound Not reported Likely polar aprotic solvents IR: ν(CN) ~2220 cm⁻¹; NMR: Br-induced deshielding at C6/C8
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile 275 Ethanol, DMSO IR: ν(OH) 3400 cm⁻¹, ν(CN) 2225 cm⁻¹; NMR: δ 6.8 ppm (aromatic H)
6,8-Dibromo-3-nitro-2-phenyl-2H-chromene >300 (decomposes) Chloroform X-ray: Dihedral angle 85.2° between phenyl and chromene planes
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester Not reported Ethyl acetate IR: ν(C=O) 1720 cm⁻¹; NMR: δ 1.3 ppm (CH₃), 4.3 ppm (CH₂)

Preparation Methods

Synthesis of 2H-Chromene Derivatives (Precursor Stage)

A common approach to prepare chromene derivatives involves the reaction between salicylaldehydes and acrolein or cinnamaldehyde derivatives under basic or catalytic conditions:

  • Base-catalyzed oxa-Michael Aldol Reaction: Salicylaldehydes react with acrolein in the presence of potassium carbonate in refluxing 1,4-dioxane for about 2 hours to yield 2H-chromene-3-carbaldehyde derivatives with good to excellent yields.

  • Catalyst-mediated Reaction: Salicylaldehydes treated with cinnamaldehyde in the presence of pyrrolidine in DMSO at room temperature for 12–18 hours also afford 2-phenyl-2H-chromene-3-carbaldehyde derivatives.

These aldehyde intermediates serve as key substrates for further functionalization.

Bromination to Obtain 6,8-Dibromo Derivatives

Selective bromination at the 6 and 8 positions of the chromene ring is achieved through controlled electrophilic aromatic substitution. Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions are typically used to avoid overbromination or side reactions.

  • The choice of solvent, temperature, and reaction time is critical to achieve dibromination specifically at the 6 and 8 positions, which are activated by the oxygen in the chromene ring.

Introduction of the Carbonitrile Group at Position 3

The carbonitrile group at the 3-position can be introduced via:

  • Nucleophilic substitution or cyanation reactions starting from aldehyde or ketone intermediates at the 3-position.

  • Alternatively, condensation reactions involving malononitrile or related nitrile-containing reagents with chromene intermediates under base catalysis can yield the nitrile-substituted chromenes.

Detailed Synthetic Method from Patent CN102140094A (Flow Processes)

A patented method describes a multi-step synthetic route to 2H-chromene derivatives, which can be adapted for the preparation of this compound:

Step Description Key Reagents/Conditions Outcome
1 Protection of starting material (trimethoprim derivative) with acid anhydrides in inert high boiling solvent (toluene, p-xylene) at 120–160 °C Acid anhydrides (diacetyl oxide, isobutyric anhydride) Protected intermediate
2 Formylation via reaction with dichloromethyl ether and Lewis acid (SnCl4) at low temperature (-10 °C) in methylene chloride Dichloromethyl ether, SnCl4 Aldehyde intermediate
3 Selective demethylation to obtain phenolic intermediate Sodium iodide or other demethylating agents Phenol derivative
4 Phenol protection followed by ketone condensation and reduction Ketone reagents, reducing agents Cyclized chromene intermediate
5 Acid or palladium-catalyzed cyclization Acid catalyst or Pd catalyst Chromene core formation
6 Acylation and further demethylation Acyl chlorides, sodium iodide Functionalized intermediate
7 Cyclization and deprotection Acid/base treatment Final chromene derivative

This sequence allows for the preparation of chromene derivatives with high selectivity and purity, avoiding chromatographic separation by obtaining crystalline intermediates.

Summary Table of Preparation Methods

Preparation Stage Methodology Reagents/Conditions Notes
Chromene core synthesis Oxa-Michael aldol reaction Salicylaldehyde, acrolein, K2CO3, reflux in 1,4-dioxane (2 h) Yields 2H-chromene-3-carbaldehydes
Bromination Electrophilic aromatic substitution NBS or Br2, controlled temperature, solvent Selective dibromination at 6,8-positions
Carbonitrile introduction Cyanation or condensation Malononitrile or cyanide sources, base catalysis Introduces nitrile at C-3 position
Protection/Demethylation Protection with acid anhydrides; demethylation with NaI Toluene, SnCl4, methylene chloride, low temp Enables selective functional group manipulation
Cyclization Acid or Pd-catalyzed cyclization Acid catalysts or Pd catalysts Forms chromene ring system

Research Findings and Yields

  • The oxa-Michael aldol reaction to form 2H-chromene-3-carbaldehyde derivatives proceeds with good to excellent yields, typically over 70%.

  • Bromination steps require careful control to avoid polybromination; yields for dibromo derivatives are generally moderate to high depending on conditions.

  • The patented multi-step process emphasizes obtaining crystalline intermediates to facilitate purification and improve overall yield and scalability.

  • The synthetic routes avoid costly or hazardous reagents by using commercially available starting materials and mild reaction conditions.

Q & A

Q. What synthetic methodologies are commonly employed for 6,8-Dibromo-2H-chromene-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves bromination of a chromene-3-carbonitrile precursor. A two-step approach is often used:

Cyclization : Formation of the chromene core via base-catalyzed cyclization of substituted phenols with acrylonitrile derivatives.

Bromination : Electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the 6- and 8-positions.
Example conditions for bromination include using dichloromethane (DCM) as a solvent and FeCl₃ as a catalyst at 0–25°C .
Table 1 : Comparison of Bromination Conditions

Brominating AgentCatalystSolventYield (%)Regioselectivity
Br₂FeCl₃DCM75High (6,8-dibromo)
NBSAIBNCCl₄60Moderate

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the deshielded aromatic protons at δ 7.8–8.2 ppm (CDCl₃) indicate bromine substitution .
  • IR Spectroscopy : A sharp peak near ~2200 cm⁻¹ confirms the cyano group (-C≡N) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for unambiguous structural assignment .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to optimize 6,8-dibromo product formation?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
  • Directing Groups : Introducing electron-donating groups (e.g., -OCH₃) at specific positions to direct bromine to the 6/8 sites.
  • Catalytic Systems : Using Lewis acids like FeCl₃ to polarize Br₂, enhancing electrophilic attack at electron-rich positions .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products.
    Note : Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .

Q. What methodological considerations are critical when using this compound as a fluorescent probe in live-cell imaging?

  • Methodological Answer :
  • Solubility Optimization : Use polar aprotic solvents (e.g., DMSO) or PEG-based carriers to enhance cellular uptake .
  • Quantum Yield Measurement : Compare emission intensity with standard probes (e.g., fluorescein) using a fluorimeter.
  • Cell Viability Assays : Validate biocompatibility via MTT assays to ensure non-toxic concentrations (typical range: 1–10 µM).
    Table 2 : Fluorescence Properties in Different Solvents
Solventλem (nm)Quantum Yield
DMSO5200.45
Ethanol5100.32
PBS5300.28

Q. How can computational chemistry resolve ambiguities in spectroscopic data interpretation?

  • Methodological Answer :
  • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian09) to match experimental data, resolving overlapping signals.
  • TD-DFT for Fluorescence : Simulate electronic transitions to correlate experimental emission spectra with theoretical models .
  • Docking Studies : Model interactions with biological targets (e.g., DNA grooves) to rationalize staining selectivity in nucleoli .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations often arise from:
  • Purification Methods : Column chromatography vs. recrystallization (higher purity but lower yield in the latter).
  • Reagent Quality : Trace moisture in NBS reduces efficacy; use freshly dried reagents.
  • Reaction Monitoring : Employ TLC/HPLC to track intermediates and optimize reaction termination times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.